molecular formula C8H4BrF3O3 B1528367 2-Bromo-4-(trifluoromethoxy)benzoic acid CAS No. 1138331-74-4

2-Bromo-4-(trifluoromethoxy)benzoic acid

Cat. No.: B1528367
CAS No.: 1138331-74-4
M. Wt: 285.01 g/mol
InChI Key: IICZHYLOCHKTPT-UHFFFAOYSA-N
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Description

2-Bromo-4-(trifluoromethoxy)benzoic acid is a chemical compound with the CAS Number: 1138331-74-4 . It has a molecular weight of 285.02 and its IUPAC name is this compound . The compound is typically stored in a dry room at normal temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H4BrF3O3/c9-6-3-4(15-8(10,11)12)1-2-5(6)7(13)14/h1-3H,(H,13,14) . This code provides a detailed representation of the molecule’s structure.


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Organic Synthesis and Chemical Reactions

2-Bromo-4-(trifluoromethoxy)benzoic acid serves as a key intermediate in synthetic organic chemistry. Schlosser and Castagnetti (2001) demonstrated its use in generating aryne intermediates for synthesizing naphthalenes, highlighting its role in aryl-aryl bond formation processes. This method shows the compound's utility in constructing complex aromatic systems, potentially useful in pharmaceutical and agrochemical research (Schlosser & Castagnetti, 2001).

Materials Science and Polymer Research

In the realm of materials science, the compound finds applications in the development of novel materials with specific properties. Neilson, Budy, Ballato, and Smith (2007) reported on the synthesis of chromophore-containing perfluorocyclobutyl (PFCB) polymers using a derivative of this compound. These polymers exhibit high thermal stability and tailored light emission, indicating potential applications in optoelectronic devices (Neilson et al., 2007).

Analytical Chemistry and Sensing Applications

Kharas et al. (2020) explored the synthesis of novel trisubstituted ethylenes, including halogen and methoxy ring-substituted derivatives of this compound. These compounds were used in copolymerization reactions with vinyl benzene, leading to the formation of copolymers characterized by various analytical techniques. Such studies underscore the compound's versatility in creating materials with specific chemical and physical properties, relevant for sensing and analytical applications (Kharas et al., 2020).

Molecular and Structural Analysis

In a study focused on the structural analysis of molecular interactions, Suchetan et al. (2016) compared the crystal structures of derivatives of bromo–hydroxy–benzoic acid, providing insights into the influence of substitutions on molecular packing and hydrogen bonding interactions. This research highlights the importance of this compound derivatives in understanding molecular assembly and interactions, which is crucial for the design of crystalline materials with desired properties (Suchetan et al., 2016).

Safety and Hazards

The compound is classified as hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Biochemical Analysis

Biochemical Properties

2-Bromo-4-(trifluoromethoxy)benzoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect metabolic pathways and cellular processes. For example, it has been observed to interact with enzymes involved in the respiratory chain and succinate dehydrogenase, leading to inhibition of these enzymes . This interaction can result in altered metabolic flux and changes in metabolite levels.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to modulate voltage-gated sodium channels, which can impact cell signaling and neuronal activity . Additionally, it can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. For instance, the compound has been found to inhibit acetolactate synthase, an enzyme involved in the biosynthesis of branched-chain amino acids . This inhibition can result in reduced levels of these amino acids and subsequent effects on protein synthesis and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under normal laboratory conditions, but it can degrade over time, leading to reduced efficacy . Long-term exposure to the compound can result in cumulative effects on cellular function, including changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can result in significant changes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response . At high doses, the compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, affecting metabolic flux and metabolite levels. For example, the compound has been shown to inhibit enzymes involved in the tricarboxylic acid cycle, leading to altered energy production and metabolic activity . These interactions can have downstream effects on cellular function and overall metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound can be transported across cell membranes by specific transporters and binding proteins. Once inside the cell, it can localize to various compartments, including the cytoplasm and organelles . The distribution of the compound within tissues can also affect its overall efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound is important for its activity and function. The compound can be directed to specific compartments or organelles by targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can interact with enzymes involved in energy production . This localization can influence the compound’s effects on cellular metabolism and overall function.

Properties

IUPAC Name

2-bromo-4-(trifluoromethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3O3/c9-6-3-4(15-8(10,11)12)1-2-5(6)7(13)14/h1-3H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IICZHYLOCHKTPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a 50 ml round bottom flask fitted with a magnetic stirring bar and a reflux condensor was loaded 2-[2-bromo-4-(trifluoromethoxy)phenyl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole (0.56 g, 1.66 mmol) and 10 ml 5N HCl. The reaction mixture was heated at 90° C. overnight. After cooling to room temperature, the reaction mixture was diluted with 20 ml water and extracted with 40 ml ethyl acetate. The extracts were dried over sodium sulfate, filtered and concentrated to give 0.42 g light brown solid.
Name
2-[2-bromo-4-(trifluoromethoxy)phenyl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole
Quantity
0.56 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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